molecular formula C12H8FNO3 B1297714 2-(4-Fluorophenoxy)nicotinic acid CAS No. 54629-13-9

2-(4-Fluorophenoxy)nicotinic acid

Cat. No.: B1297714
CAS No.: 54629-13-9
M. Wt: 233.19 g/mol
InChI Key: SDZUYDOXBXHDCE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)nicotinic acid is an organic compound with the molecular formula C12H8FNO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-fluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)nicotinic acid typically involves the reaction of 4-fluorophenol with 2-chloronicotinic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenoxy)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines.

Scientific Research Applications

2-(4-Fluorophenoxy)nicotinic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)nicotinic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

  • 2-(3-Fluorophenoxy)nicotinic acid
  • 2-(4-Fluorophenoxy)propanoic acid
  • Nicotinic acid
  • 4-Amino-nicotinic acid

Comparison: 2-(4-Fluorophenoxy)nicotinic acid is unique due to the presence of the 4-fluorophenoxy group, which can influence its chemical reactivity and biological activity compared to other nicotinic acid derivatives. For example, the fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-(4-fluorophenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZUYDOXBXHDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345514
Record name 2-(4-Fluorophenoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54629-13-9
Record name 2-(4-Fluorophenoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-nicotinic acid ethyl ester, 4-fluoro-phenol, and cesium carbonate were mixed in anhydrous dioxane and the resulting slurry heated to reflux for about 16 h. In a separate flask, lithium hydroxide was dissolved in water with warming and then added to the refluxing mixture, which was heated for an additional 4 h. The mixture was cooled to ambient temperature and concentrated in vacuo to remove the dioxane. Concentrated hydrochloric acid was added dropwise until the pH=3. The acidified solution was then extracted with ethyl acetate to yield crude product, which was recrystallized from ethyl acetate to yield the purified title compound (10.8 g).
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